REACTION_CXSMILES
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[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[B:17](OCCCC)([O:23][CH2:24][CH2:25][CH2:26][CH3:27])[O:18][CH2:19][CH2:20][CH2:21][CH3:22]>>[B:17]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])([O:18][CH2:19][CH2:20][CH2:21][CH3:22])[O:16][C:6]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:10][C:9]([CH3:11])=[CH:8][C:7]=1[C:12]([CH3:15])([CH3:14])[CH3:13]
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Name
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|
Quantity
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1543 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
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Name
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|
Quantity
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805.5 g
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Type
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reactant
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Smiles
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B(OCCCC)(OCCCC)OCCCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to maintain the reaction temperature at 230°-250° C.
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Type
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DISTILLATION
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Details
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butanol was distilled from the mixture
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Type
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CUSTOM
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Details
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as formed
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Type
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CUSTOM
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Details
|
to separate butanol from tributyl borate
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated at 250°-260° C. until no further distillation
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Name
|
|
Type
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|
Smiles
|
B(OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C)(OCCCC)OCCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |